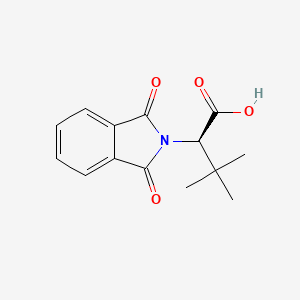
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoindoline core, followed by subsequent functionalization to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, alkylating agents, under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, dyes, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Isoindoline Derivatives: Other isoindoline derivatives, such as phthalimide, also show a range of applications in chemistry and biology.
Uniqueness: What sets (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid apart is its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
RZEIABQUGXEDJK-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


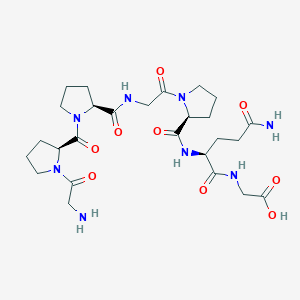
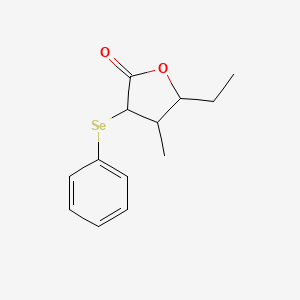
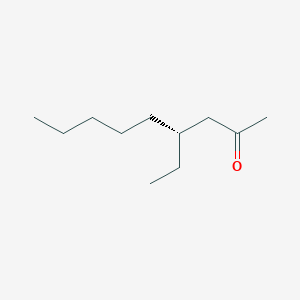
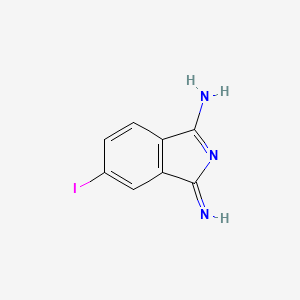
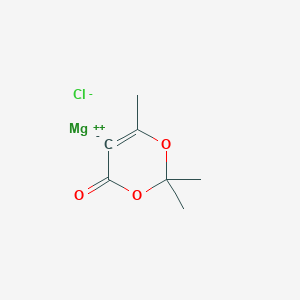
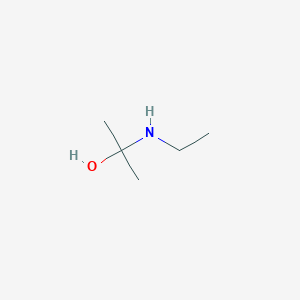
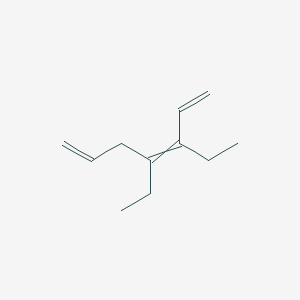
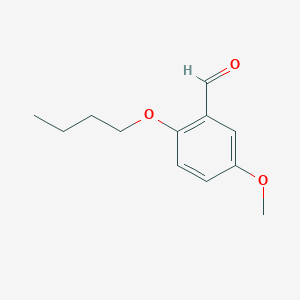
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
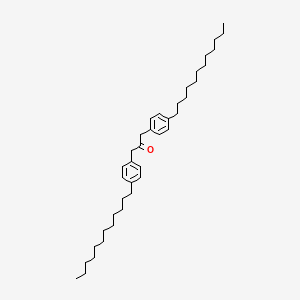
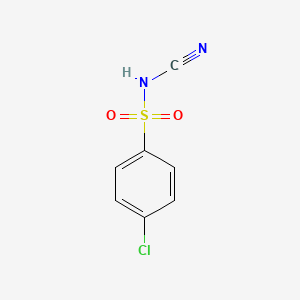
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
